3-methyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine-5-carboxamide class, characterized by a six-membered dihydropyrimidine ring with two ketone groups (2,4-dioxo) and a methyl substituent at position 2. Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrogen bonding (via carbonyl groups) and lipophilic interactions (via methylthio and methyl groups) are critical .
Properties
IUPAC Name |
3-methyl-N-(2-methylsulfanylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-16-12(18)8(7-14-13(16)19)11(17)15-9-5-3-4-6-10(9)20-2/h3-7H,1-2H3,(H,14,19)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIBNCIXQDWKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with 2-(methylthio)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-methyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the inhibition of key enzymes and pathways involved in inflammation and microbial growth. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interfere with bacterial cell wall synthesis or protein synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Modifications in Pyrimidinedione Carboxamides
Several analogs share the tetrahydropyrimidine-5-carboxamide scaffold but differ in substituents, influencing physicochemical and biological properties:
Key Observations:
Substituent Effects on Bioactivity: The 3-hydroxy group in compound 10n enhances hydrogen-bonding capacity, critical for RNase H inhibition . In contrast, the 3-methyl group in the target compound may reduce polarity, favoring membrane permeability. Thioxo vs.
Carboxamide Modifications :
- The 2-(methylthio)phenyl group in the target compound introduces moderate hydrophobicity compared to the biphenylmethyl in 10n (more lipophilic) or the 4-methoxybenzyl in 6a (polar due to methoxy) .
Synthetic Accessibility :
- Yields for analogs like 10n and 6a range from 78–86%, typical for multi-step amide couplings using HBTU/DIPEA or LiHMDS . The target compound likely follows similar protocols, though specifics are unreported.
Analytical and Spectral Comparisons
NMR and HRMS Data:
- Target Compound : Expected ¹H NMR signals include a singlet for the 3-methyl group (~δ 1.2–1.5 ppm) and aromatic protons from the 2-(methylthio)phenyl group (~δ 7.0–7.5 ppm). The 2,4-dioxo groups would appear as carbonyl signals at ~δ 165–175 ppm in ¹³C NMR .
- Compound 10n : Aromatic protons from biphenyl and benzyl groups resonate at δ 7.2–7.8 ppm, while the 3-hydroxy group shows a broad peak at ~δ 10–12 ppm .
- Compound 6a : The cyclohexyl group exhibits characteristic multiplet peaks at δ 1.0–2.0 ppm, and the methoxybenzyl group shows a singlet at δ 3.8 ppm .
HRMS-ESI Validation:
- All analogs in and show <0.005% deviation between calculated and observed [M+H]⁺ values, confirming structural integrity .
Biological Activity
3-methyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This indicates the presence of a tetrahydropyrimidine core with various substituents that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains.
- Case Study : In a comparative study involving various tetrahydropyrimidine derivatives, the compound demonstrated an inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant properties of similar compounds have been evaluated through various assays measuring free radical scavenging abilities.
- Research Findings : A study highlighted that tetrahydropyrimidine derivatives possess strong antioxidant activity as evidenced by their ability to scavenge DPPH radicals. The IC50 values for these compounds were significantly lower than those of standard antioxidants like ascorbic acid .
Acetylcholinesterase Inhibition
There is growing interest in the potential of this compound to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.
- Experimental Results : Compounds structurally related to this compound exhibited mixed-type inhibition on AChE with IC50 values ranging from 3.11 μM to 55.36 μM depending on the specific derivative tested .
The mechanisms underlying the biological activities of this compound involve various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may interact with active sites of enzymes such as AChE, leading to reduced enzyme activity.
- Free Radical Scavenging : The presence of functional groups in the structure allows for electron donation to free radicals.
- Cell Membrane Interaction : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell lysis.
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-methyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
- Methodology : Synthesis typically involves condensation reactions of substituted anilines with tetrahydropyrimidine precursors under reflux conditions. For example, analogous compounds are synthesized using acetic acid as a solvent and heating at 80–100°C to facilitate cyclization . Key intermediates like 2-(methylthio)aniline are reacted with pyrimidine-carboxylic acid derivatives. Yield optimization requires precise control of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine:acid chloride) .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodology : Characterization relies on 1H/13C NMR to confirm substituent positions and mass spectrometry (MS) for molecular weight verification. For example, the carbonyl groups at positions 2 and 4 of the pyrimidine ring are identified via IR spectroscopy (C=O stretches at ~1680–1720 cm⁻¹). X-ray crystallography may resolve conformational ambiguities in the tetrahydropyrimidine core .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodology : Initial screening includes antimicrobial susceptibility testing (e.g., broth microdilution against Proteus vulgaris or Pseudomonas aeruginosa), where MIC values are determined. Cytotoxicity assays (e.g., MTT on mammalian cell lines) assess selectivity. Analogous thioxo-pyrimidines show moderate inhibition (MIC: 32–64 µg/mL) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity and metabolic stability?
- Methodology : Systematic SAR studies involve synthesizing derivatives with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups. Computational tools (e.g., molecular docking with bacterial dihydrofolate reductase) predict binding affinities. For example, bulky substituents at the ortho position reduce steric hindrance, enhancing target interaction . Metabolic stability is assessed via microsomal incubation assays (e.g., human liver microsomes) to measure half-life (t₁/₂) and intrinsic clearance .
Q. What computational approaches validate the compound’s conformational stability and reactivity?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize geometry and calculate bond angles/energies. For example, the thioxo group (C=S) exhibits partial double-bond character (bond length ~1.65 Å), influencing tautomeric equilibria. Hirshfeld surface analysis identifies non-covalent interactions (e.g., S···H contacts) critical for crystal packing .
Q. How can contradictory data in biological assays (e.g., variable MIC values across strains) be resolved?
- Methodology : Dose-response curves (IC₅₀ values) and checkerboard assays (for synergy/antagonism) clarify potency discrepancies. For instance, contradictory MIC data may arise from efflux pump activity in Gram-negative bacteria, addressed using efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide). Genomic sequencing of resistant strains identifies mutation hotspots (e.g., gyrA for quinolone resistance) .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Methodology : Flow chemistry enables continuous synthesis under controlled conditions (e.g., residence time <30 minutes). Solvent selection (e.g., switching from DMF to EtOAc) improves scalability and reduces purification steps. Design of Experiments (DoE) optimizes parameters (temperature, catalyst loading) for reproducibility .
Methodological Considerations
- Analytical Workflow : Combine HPLC (≥95% purity), NMR, and HRMS for structural validation.
- Biological Testing : Use ATCC reference strains and standardized CLSI protocols for reproducibility.
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
